2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenoxy group and a thiazolyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 2-chloro-4-fluorophenol: This can be achieved through the halogenation of phenol using chlorine and fluorine under controlled conditions.
Synthesis of 2-(2-chloro-4-fluorophenoxy)acetic acid: The 2-chloro-4-fluorophenol is reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid derivative.
Formation of 2-(2-chloro-4-fluorophenoxy)acetyl chloride: The phenoxyacetic acid derivative is then converted to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Coupling with 1,3-thiazol-2-amine: The final step involves the reaction of 2-(2-chloro-4-fluorophenoxy)acetyl chloride with 1,3-thiazol-2-amine in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro groups on the phenoxy ring can be targets for nucleophilic substitution reactions.
Oxidation and reduction: The thiazole ring and acetamide moiety can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Nucleophilic substitution: Substituted phenoxy derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced acetamide derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and halogenated phenoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide: Unique due to the combination of chloro-fluorophenoxy and thiazolyl groups.
2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)propionamide: Similar structure but with a propionamide moiety instead of acetamide.
2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)butyramide: Similar structure but with a butyramide moiety instead of acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenoxy ring, along with the thiazole ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O2S/c12-8-5-7(13)1-2-9(8)17-6-10(16)15-11-14-3-4-18-11/h1-5H,6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGDIXXEXHFOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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